molecular formula C10H9F2NO2 B15068448 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole

Cat. No.: B15068448
M. Wt: 213.18 g/mol
InChI Key: RKMSMRGUARJYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethoxy substituents. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which then undergoes cyclization with difluoromethyl ketone . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethoxy groups, which can enhance its biological activity and chemical stability compared to other benzoxazole derivatives. The difluoromethyl group, in particular, is known for its ability to improve the metabolic stability and bioavailability of compounds .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(difluoromethyl)-5-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-14-6-3-4-8-7(5-6)13-10(15-8)9(11)12/h3-5,9H,2H2,1H3

InChI Key

RKMSMRGUARJYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.